molecular formula C5H6F7N B13521986 2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine CAS No. 755-42-0

2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine

Cat. No.: B13521986
CAS No.: 755-42-0
M. Wt: 213.10 g/mol
InChI Key: XODUVTJXUOOAKV-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine is a fluorinated amine compound with the molecular formula C5H5F7N. It is characterized by the presence of seven fluorine atoms, which impart unique chemical properties to the molecule. This compound is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine typically involves the reaction of a fluorinated precursor with a suitable amine source. One common method is the reaction of 2,2,3,3,4,4,4-heptafluorobutan-1-ol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction Reactions: The compound can be reduced to form simpler amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions produce nitroso, nitro, or simpler amine compounds .

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,4-Heptafluorobutylamine: Similar structure but lacks the N-methyl group.

    2,2,2-Trifluoroethylamine: Contains fewer fluorine atoms and different reactivity.

    1H,1H-Perfluorooctylamine: Longer carbon chain and different applications.

Uniqueness

2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine is unique due to its specific arrangement of fluorine atoms and the presence of the N-methyl group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications .

Properties

CAS No.

755-42-0

Molecular Formula

C5H6F7N

Molecular Weight

213.10 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-methylbutan-1-amine

InChI

InChI=1S/C5H6F7N/c1-13-2-3(6,7)4(8,9)5(10,11)12/h13H,2H2,1H3

InChI Key

XODUVTJXUOOAKV-UHFFFAOYSA-N

Canonical SMILES

CNCC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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